molecular formula C19H16ClN3OS B11385490 5-chloro-2-[(4-methylbenzyl)sulfanyl]-N-phenylpyrimidine-4-carboxamide

5-chloro-2-[(4-methylbenzyl)sulfanyl]-N-phenylpyrimidine-4-carboxamide

Cat. No.: B11385490
M. Wt: 369.9 g/mol
InChI Key: OBBCISVEKBPFQN-UHFFFAOYSA-N
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Description

5-chloro-2-[(4-methylbenzyl)sulfanyl]-N-phenylpyrimidine-4-carboxamide is a complex organic compound with a unique structure that includes a pyrimidine ring, a phenyl group, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 5-chloropyrimidine-4-carboxylic acid with 4-methylbenzyl mercaptan in the presence of a base, followed by the coupling with aniline under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction efficiency are often employed.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-[(4-methylbenzyl)sulfanyl]-N-phenylpyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the pyrimidine ring or other functional groups.

    Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the chlorine atom can result in various substituted pyrimidine derivatives .

Scientific Research Applications

5-chloro-2-[(4-methylbenzyl)sulfanyl]-N-phenylpyrimidine-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-chloro-2-[(4-methylbenzyl)sulfanyl]-N-phenylpyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-[(4-methylbenzyl)sulfanyl]-N-(3-methylphenyl)-4-pyrimidinecarboxamide
  • 5-chloro-2-[(4-methylbenzyl)thio]-1H-benzimidazole

Uniqueness

Compared to similar compounds, 5-chloro-2-[(4-methylbenzyl)sulfanyl]-N-phenylpyrimidine-4-carboxamide stands out due to its specific structural features and the presence of the phenyl group, which can influence its reactivity and biological activity. Its unique combination of functional groups allows for diverse chemical modifications and applications .

Properties

Molecular Formula

C19H16ClN3OS

Molecular Weight

369.9 g/mol

IUPAC Name

5-chloro-2-[(4-methylphenyl)methylsulfanyl]-N-phenylpyrimidine-4-carboxamide

InChI

InChI=1S/C19H16ClN3OS/c1-13-7-9-14(10-8-13)12-25-19-21-11-16(20)17(23-19)18(24)22-15-5-3-2-4-6-15/h2-11H,12H2,1H3,(H,22,24)

InChI Key

OBBCISVEKBPFQN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC=C(C(=N2)C(=O)NC3=CC=CC=C3)Cl

Origin of Product

United States

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